4-Benzyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole
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Overview
Description
®-4-Benzyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole is a chiral compound with potential applications in various fields of chemistry and biology. This compound features a benzyl group, a methoxy-methylpyridinyl moiety, and a dihydrooxazole ring, making it a molecule of interest for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Benzyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole typically involves the following steps:
Formation of the dihydrooxazole ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the benzyl group: This step often involves a benzylation reaction using benzyl halides in the presence of a base.
Attachment of the methoxy-methylpyridinyl moiety: This can be done through a nucleophilic substitution reaction where the pyridine derivative is introduced to the dihydrooxazole core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
®-4-Benzyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl and pyridinyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ®-4-Benzyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for the development of enantioselective catalysts and ligands.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural complexity and functional groups.
Medicine
Potential medicinal applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of ®-4-Benzyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole involves its interaction with molecular targets such as enzymes or receptors. The benzyl and pyridinyl groups can participate in binding interactions, while the dihydrooxazole ring may influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
®-1-Phenylpropan-1-ol: A chiral alcohol with similar synthetic applications.
®-2-(4-Methoxyphenyl)-2-methylpropanoic acid: Another chiral compound with potential pharmaceutical applications.
Uniqueness
®-4-Benzyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole is unique due to its combination of a benzyl group, a methoxy-methylpyridinyl moiety, and a dihydrooxazole ring. This structural complexity provides a versatile platform for various chemical modifications and applications.
Properties
Molecular Formula |
C17H18N2O2 |
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Molecular Weight |
282.34 g/mol |
IUPAC Name |
4-benzyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C17H18N2O2/c1-12-8-15(20-2)10-16(18-12)17-19-14(11-21-17)9-13-6-4-3-5-7-13/h3-8,10,14H,9,11H2,1-2H3 |
InChI Key |
BQYGGFNIXNYFEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C2=NC(CO2)CC3=CC=CC=C3)OC |
Origin of Product |
United States |
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